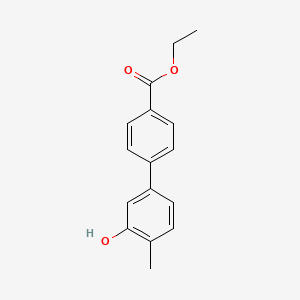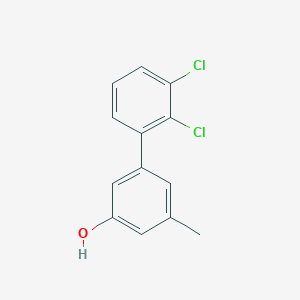
5-(2,3-Dichlorophenyl)-3-methylphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2,3-Dichlorophenyl)-3-methylphenol, 95% (5-DCPM) is a chemical compound that has been used in a variety of scientific research applications. 5-DCPM is a white crystalline solid and is soluble in water, alcohols, and organic solvents. It is an important intermediate in the synthesis of many organic compounds and has been used in the synthesis of various pharmaceuticals, dyes, and agrochemicals. In addition, 5-DCPM has been studied for its potential use in a variety of biochemical and physiological applications. In
Wirkmechanismus
The mechanism of action of 5-(2,3-Dichlorophenyl)-3-methylphenol, 95% is not fully understood. However, it is believed that 5-(2,3-Dichlorophenyl)-3-methylphenol, 95% can act as an antioxidant and can scavenge free radicals, which can help protect cells from damage caused by oxidative stress. In addition, 5-(2,3-Dichlorophenyl)-3-methylphenol, 95% has been shown to inhibit the growth of certain bacteria and fungi, suggesting that it may have antimicrobial properties. Furthermore, 5-(2,3-Dichlorophenyl)-3-methylphenol, 95% has been shown to inhibit the activity of certain enzymes, suggesting that it may have anti-inflammatory properties.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2,3-Dichlorophenyl)-3-methylphenol, 95% are not fully understood. However, it has been shown to have antioxidant, antimicrobial, and anti-inflammatory properties. In addition, 5-(2,3-Dichlorophenyl)-3-methylphenol, 95% has been shown to inhibit the activity of certain enzymes, suggesting that it may have anti-cancer properties. Furthermore, 5-(2,3-Dichlorophenyl)-3-methylphenol, 95% has been shown to reduce the levels of certain hormones, suggesting that it may have anti-diabetic properties.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 5-(2,3-Dichlorophenyl)-3-methylphenol, 95% in laboratory experiments has several advantages and limitations. One advantage is that 5-(2,3-Dichlorophenyl)-3-methylphenol, 95% is a relatively inexpensive chemical compound and is readily available. In addition, it is easy to synthesize and can be used in a variety of laboratory experiments. However, 5-(2,3-Dichlorophenyl)-3-methylphenol, 95% is a hazardous chemical and should be handled with care. Furthermore, the effects of 5-(2,3-Dichlorophenyl)-3-methylphenol, 95% on humans and animals are not fully understood and caution should be taken when using 5-(2,3-Dichlorophenyl)-3-methylphenol, 95% in laboratory experiments.
Zukünftige Richtungen
There are a number of potential future directions for the use of 5-(2,3-Dichlorophenyl)-3-methylphenol, 95%. One potential direction is the use of 5-(2,3-Dichlorophenyl)-3-methylphenol, 95% as an anti-cancer agent. In addition, 5-(2,3-Dichlorophenyl)-3-methylphenol, 95% may be useful in the treatment of various other diseases, such as Alzheimer's disease, Parkinson's disease, and diabetes. Furthermore, 5-(2,3-Dichlorophenyl)-3-methylphenol, 95% may be useful in the synthesis of various organic compounds, such as polymers, dyes, and pharmaceuticals. Finally, 5-(2,3-Dichlorophenyl)-3-methylphenol, 95% may be useful in the development of novel antimicrobial and anti-inflammatory agents.
Synthesemethoden
5-(2,3-Dichlorophenyl)-3-methylphenol, 95% can be synthesized through a variety of methods. The most common method is the reaction of 2,3-dichlorophenol with methyl iodide in the presence of potassium carbonate. This reaction is conducted in an inert atmosphere at temperatures between 30-40°C. The reaction is exothermic and yields a product with 95% purity. Another method of synthesis involves the reaction of 2,3-dichlorophenol and methyl iodide in the presence of potassium carbonate and a base such as sodium hydroxide. This reaction is conducted at temperatures between 40-50°C and yields a product with 90-95% purity.
Wissenschaftliche Forschungsanwendungen
5-(2,3-Dichlorophenyl)-3-methylphenol, 95% has been used in a variety of scientific research applications. It has been used in the synthesis of various pharmaceuticals, dyes, and agrochemicals. In addition, it has been studied for its potential use in biochemical and physiological applications. 5-(2,3-Dichlorophenyl)-3-methylphenol, 95% has been used as a catalyst in the synthesis of various organic compounds, including the synthesis of polymers, dyes, and pharmaceuticals. It has also been used as a reagent in the synthesis of various heterocyclic compounds. Furthermore, 5-(2,3-Dichlorophenyl)-3-methylphenol, 95% has been studied for its potential use in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and cancer.
Eigenschaften
IUPAC Name |
3-(2,3-dichlorophenyl)-5-methylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2O/c1-8-5-9(7-10(16)6-8)11-3-2-4-12(14)13(11)15/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHAUYSVWMKJLNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)O)C2=C(C(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40683952 |
Source


|
| Record name | 2',3'-Dichloro-5-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40683952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261960-67-1 |
Source


|
| Record name | 2',3'-Dichloro-5-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40683952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


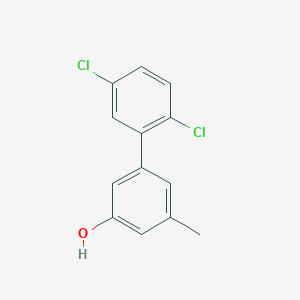


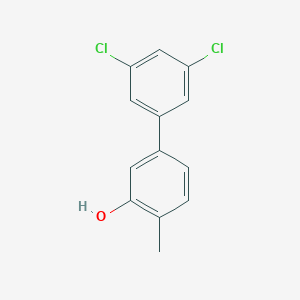
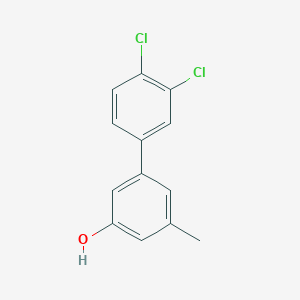
![5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-methylphenol, 95%](/img/structure/B6372174.png)

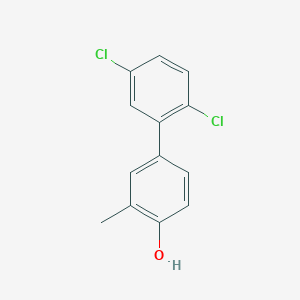
![5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-methylphenol, 95%](/img/structure/B6372194.png)
![4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-methylphenol, 95%](/img/structure/B6372199.png)
![4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-methylphenol, 95%](/img/structure/B6372207.png)
![5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-methylphenol, 95%](/img/structure/B6372208.png)
